3,5-Dibromo-4-hydroxyphenoxyacetic acid

Lipophilicity ADME Physicochemical Property

3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) is a synthetic, brominated phenoxyacetic acid derivative with the molecular formula C8H6Br2O4 and a molecular weight of 325.94 g/mol. Distinguished by its 3,5-dibromo substitution pattern on the phenolic ring and the ether-linked acetic acid side chain, this compound serves as a versatile building block in medicinal chemistry, particularly for the elaboration of nuclear receptor ligands.

Molecular Formula C8H6Br2O4
Molecular Weight 325.94 g/mol
CAS No. 13012-94-7
Cat. No. B076011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-hydroxyphenoxyacetic acid
CAS13012-94-7
Molecular FormulaC8H6Br2O4
Molecular Weight325.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)OCC(=O)O
InChIInChI=1S/C8H6Br2O4/c9-5-1-4(14-3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
InChIKeyQGTZHPLLOLDFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7): A Regiospecific Phenoxyacetic Acid Building Block for Advanced Ligand Synthesis


3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) is a synthetic, brominated phenoxyacetic acid derivative with the molecular formula C8H6Br2O4 and a molecular weight of 325.94 g/mol [1]. Distinguished by its 3,5-dibromo substitution pattern on the phenolic ring and the ether-linked acetic acid side chain, this compound serves as a versatile building block in medicinal chemistry, particularly for the elaboration of nuclear receptor ligands . Its computed partition coefficient (XLogP3-AA) of 2.5 indicates significant lipophilicity, a property critical for membrane permeability and target binding in intracellular receptor modulation research [1].

Procurement Risk for 3,5-Dibromo-4-hydroxyphenoxyacetic acid: Why Closest Analogs Cannot Substitute the Phenoxyacetic Acid Core


Generic substitution with the more commercially common 3,5-dibromo-4-hydroxyphenylacetic acid (CAS 24744-58-9) is scientifically unsound because the single-atom difference—a phenoxyacetic acid ether linkage versus a phenylacetic acid core—fundamentally alters key physicochemical and pharmacophore properties [1]. The target compound introduces a hydrogen bond acceptor site and an additional rotatable bond, which directly impacts binding mode, molecular flexibility, and target engagement, especially within the thyroid hormone receptor (TR) ligand field where the ether oxygen is a critical motif for antagonism [2]. Substitution with non-brominated or differently halogenated phenoxyacetic acids will similarly fail to reproduce the unique steric bulk and electron-withdrawing effects conferred by the symmetric 3,5-dibromo substitution, which is essential for the selectivity profiles observed in advanced TR antagonist programs [2].

Head-to-Head Quantitative Evidence for 3,5-Dibromo-4-hydroxyphenoxyacetic acid Differentiation from In-Class Alternatives


Increased Lipophilicity (XLogP3) Drives Superior Predicted Membrane Permeability Over Non-Brominated Scaffold

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.5, which represents a substantial increase in lipophilicity compared to the non-brominated parent scaffold, 4-hydroxyphenoxyacetic acid (XLogP3 ~0.8-1.0) [REFS-1, REFS-2]. This difference of over 1.5 log units indicates a more than 30-fold increase in partition coefficient, directly correlating with enhanced passive membrane permeability. For intracellular targets such as the thyroid hormone receptor, this property is a prerequisite for effective engagement.

Lipophilicity ADME Physicochemical Property Drug Design

Ether Oxygen Introduces a Distinct Hydrogen Bond Acceptor Site Absent in the Phenylacetic Acid Series

The phenoxyacetic acid scaffold of the target compound introduces a fourth hydrogen bond acceptor (the ether oxygen) compared to the 3,5-dibromo-4-hydroxyphenylacetic acid series, which has only three acceptors [REFS-1, REFS-2]. In the context of thyroid hormone receptor (TR) antagonist design, this ether oxygen serves as a critical pharmacophoric point, as demonstrated in the structure-based design of TR antagonists, where the phenoxy linkage directly contributes to receptor binding affinity and antagonism [3]. A phenylacetic acid analog would lack this interaction, leading to a predicted loss of affinity or a switch in functional activity.

Pharmacophore Hydrogen Bonding TR Antagonist Structure-Based Design

Size and Flexibility Differential: Rotatable Bond Count vs. Rigid Benzoic Acid Bioisosteres

The target compound possesses three rotatable bonds, imparting significant conformational flexibility compared to the fully rigid 3,5-dibromo-4-hydroxybenzoic acid scaffold [REFS-1, REFS-2]. This flexibility can be advantageous in adapting to induced-fit binding pockets or detrimental to binding entropy, depending on the target. In contrast, the benzoic acid analog is a classic aromatic acid bioisostere, often favored for its rigidity and metabolic stability. For programs requiring a flexible linker to explore binding pocket space, the phenoxyacetic acid scaffold is the superior tool due to its measured higher rotatable bond count.

Conformational Flexibility Bioisostere Medicinal Chemistry Kinase/Receptor Selectivity

Key Application Scenarios for 3,5-Dibromo-4-hydroxyphenoxyacetic acid Aligned with Proven Differentiators


Design and Synthesis of Next-Generation Thyroid Hormone Receptor (TR) Antagonists

When developing TR antagonists, the phenoxyacetic acid core, with its critical ether oxygen hydrogen bond acceptor, is a non-negotiable pharmacophoric element [1]. The 3,5-dibromo substitution on the target compound provides the necessary steric bulk and lipophilicity (XLogP=2.5) to engage the hydrophobic ligand-binding domain, directly addressing the selection criterion for intracellular receptor modulation studies.

Fragment-Based Drug Discovery for Nuclear Receptor Modulators

The compound's three rotatable bonds and four hydrogen bond acceptor sites make it an ideal flexible fragment for tethering to diverse recognition elements in a modular fashion [2]. This is particularly relevant for the synthesis of bivalent ligands or PROTACs targeting the thyroid hormone receptor or related nuclear receptors, where a flexible linker is required to bridge between binding moieties.

Building Block for Advanced Bioisostere Replacement Studies

In lead optimization campaigns where a benzoic acid moiety is identified but suffers from poor pharmacokinetic properties, the 3,5-dibromo-4-hydroxyphenoxyacetic acid scaffold serves as a direct, flexible bioisostere with enhanced lipophilicity and hydrogen bonding capacity [2]. Its procurement enables systematic exploration of structure-activity relationships around the linker region without altering the critical dibromophenol head group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-4-hydroxyphenoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.